[4-(Methylamino)thian-4-yl]methanol
Description
Significance of Heterocyclic Sulfur-Containing Scaffolds in Molecular Design
Heterocyclic compounds containing sulfur are integral to numerous areas of chemical science. These structures are not merely passive frameworks but often play an active role in determining the biological activity and physical properties of a molecule. nih.gov The presence of a sulfur atom within a cyclic system can influence ring conformation, electronic distribution, and the potential for non-covalent interactions. Thiophene, a five-membered aromatic sulfur heterocycle, is a well-known privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs. nih.govchemicalbook.com The inclusion of sulfur in non-aromatic rings, such as the thiane (B73995) ring found in [4-(Methylamino)thian-4-yl]methanol, also imparts specific spatial arrangements and properties that are of interest in drug design.
Role of the Methylamino and Hydroxymethyl Functionalities in Molecular Complexity
The two functional groups attached to the C4 position of the thiane ring, a methylamino group and a hydroxymethyl group, significantly increase the molecular complexity and potential for intermolecular interactions.
The methylamino group is a secondary amine that can act as a hydrogen bond donor and acceptor. The presence of the methyl group can also influence the steric environment around the nitrogen atom and may impact the molecule's binding affinity and selectivity for biological targets.
The hydroxymethyl group is a primary alcohol that is also capable of forming hydrogen bonds. The introduction of a hydroxyl group can increase the polarity and water solubility of a molecule, which are important considerations in drug design. researchgate.net Furthermore, the hydroxymethyl group can serve as a synthetic handle for further functionalization. The combination of both a basic amino group and a polar hydroxyl group on the same carbon atom creates a chiral center, meaning that this compound can exist as a pair of enantiomers.
Overview of Research Trajectories for Novel Organic Compounds
The exploration of novel organic compounds like this compound is often driven by the search for new therapeutic agents. Research in this area typically involves the design and synthesis of new molecular scaffolds, followed by biological evaluation. blogspot.com A key strategy in this process is the creation of compound libraries with diverse functionalities to explore a wider chemical space. The development of efficient and versatile synthetic methods is crucial for accessing these novel structures. sigmaaldrich.com The study of structure-activity relationships (SAR) helps to identify the key molecular features responsible for a desired biological effect, guiding the design of more potent and selective compounds. nih.gov
Chemical and Physical Data of this compound and Related Compounds
Table 1: Chemical Identifiers and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound hydrochloride | 1311317-87-9 bldpharm.com | C₇H₁₆ClNOS | 197.72 g/mol |
Synthesis of this compound
A specific, peer-reviewed synthesis of this compound has not been published. However, a plausible synthetic route can be inferred from the synthesis of the analogous (tetrahydro-2H-pyran-4-yl)methanol. mdpi.com The synthesis would likely begin with a commercially available starting material, such as tetrahydrothiopyran-4-one (B549198).
A potential synthetic sequence could involve:
Cyanohydrin formation: Reaction of tetrahydrothiopyran-4-one with a cyanide source, such as trimethylsilyl (B98337) cyanide, to introduce the cyano group at the C4 position.
Reduction of the nitrile: The nitrile group could then be reduced to a primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).
N-methylation: The resulting primary amine could be selectively methylated to the secondary methylamine (B109427) using a variety of methods, such as reductive amination with formaldehyde (B43269) and a reducing agent.
Hydroxymethyl group formation: The ketone could be converted to an ester, which is then reduced to the hydroxymethyl group. A more direct route might involve a Reformatsky-type reaction.
Given the presence of multiple functional groups, protecting group strategies may be necessary to achieve the desired transformations selectively.
Research Findings and Applications
Direct research on the applications of this compound is not publicly available. However, based on its structural features, some potential areas of research can be hypothesized.
The combination of a sulfur-containing heterocycle with amine and alcohol functionalities is found in various biologically active molecules. Thiane derivatives have been investigated for a range of therapeutic applications. The specific arrangement of functional groups in this compound could make it a candidate for screening in drug discovery programs, particularly for targets where hydrogen bonding and specific spatial orientations are important for binding.
The structural similarity to the tetrahydropyran (B127337) analogue, (4-[(Methylamino)methyl]tetrahydro-2H-pyran-4-yl)methanol, suggests that it could be used in studies on bioisosteric replacement. nih.gov Comparing the biological and physicochemical properties of these two compounds could provide valuable data on the effects of replacing a ring oxygen with a sulfur atom. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
[4-(methylamino)thian-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-8-7(6-9)2-4-10-5-3-7/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLXIBTYPGGAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCSCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 4 Methylamino Thian 4 Yl Methanol and Analogues
Stereoselective Construction of the Thian-4-yl Core
Enantioselective and Diastereoselective Methodologies for Thiane (B73995) Ring Formation
The creation of stereochemically defined thiane rings often involves cyclization reactions where the stereochemistry is directed by chiral catalysts or auxiliaries. One common approach is the diastereoselective synthesis of substituted tetrahydrothiopyrans via a (3,5)-thionium-ene cyclization. This reaction, mediated by Lewis acids like boron trifluoride etherate, can produce tetrahydrothiopyrans from aldehydes and substituted 5-methylhex-4-ene-1-thiol with excellent diastereoselectivity. nih.gov
Other strategies draw parallels from the synthesis of analogous carbocyclic systems. For instance, cascade reactions, such as the inter- and intramolecular double Michael strategy used for synthesizing highly functionalized cyclohexanones, can be adapted for sulfur-containing heterocycles. beilstein-journals.org These methods can proceed with high diastereoselectivity, providing a robust route to complex cyclic scaffolds. beilstein-journals.org The synthesis of tetrahydro-4H-thiopyran-4-ones, which are direct precursors to the target scaffold, has been a subject of significant research, with various methods developed for their construction. researchgate.net
Enantioselective methods often employ metal-catalyzed reactions. For example, rhodium-catalyzed 1,4-addition of arylboronic acids to enones has been successfully used to construct chiral seven-membered rings with excellent enantioselectivities, a strategy that holds potential for adaptation to six-membered heterocyclic systems like thianes. rsc.org The development of new methods for the enantioselective construction of both heterocyclic and carbocyclic rings is an active area of research, with techniques like intramolecular Rh-mediated nitrene C-H insertion showing high diastereoselectivity in the formation of cyclic products. organic-chemistry.org
Table 1: Selected Diastereoselective Cyclization Reactions
| Reaction Type | Reactants | Catalyst/Mediator | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| (3,5)-Thionium-ene Cyclization | Aldehydes and substituted 5-methylhex-4-ene-1-thiol | Boron trifluoride etherate | Substituted Tetrahydrothiopyrans | Excellent diastereoselectivity | nih.gov |
| Cascade Double Michael Strategy | Curcumins and Arylidenemalonates | Aqueous KOH / TBAB | Functionalized Cyclohexanones | Complete diastereoselectivity (in most cases) | beilstein-journals.org |
| Base-Catalyzed One-Pot Tandem Reaction | 2-Cyanobenzaldehyde and Primary Nitroalkanes | Base | 3-Substituted Isoindolinones | Direct diastereoselective crystallization | nih.gov |
Chiral Pool Approaches to Thiane Scaffolds
The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. nih.gov This approach elegantly transfers the inherent chirality of the starting material to the target molecule, bypassing the need for asymmetric catalysis in the key ring-forming steps.
Amino acids, for example, can serve as versatile starting points for the synthesis of complex molecular scaffolds. nih.gov Synthetic strategies have been developed to convert amino acids into key intermediates, such as seven-membered endocyclic N-acyliminium ions, which then undergo tandem reactions to form bridged and fused heterocycles with complete stereocontrol. nih.gov While direct applications to simple thiane synthesis from amino acids are less common, the principles are well-established for other heterocycles like 1,4-diazepanes. nih.gov The conversion of enantiomerically pure carbohydrates into highly functionalized carbocycles is another established goal that can be conceptually applied to thiane synthesis. organic-chemistry.org This involves intramolecular carbon-carbon bond formation to construct the ring system directly from the carbohydrate backbone. organic-chemistry.org
Installation of the Methylamino Moiety
Once the thian-4-yl core is constructed, typically as a ketone (thian-4-one or tetrahydrothiopyran-4-one), the next critical step is the introduction of the methylamino group at the C4 position.
Reductive Amination Strategies for Secondary Amine Formation
Reductive amination is a highly effective and widely used method for forming amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone, in this case, a thian-4-one derivative, with methylamine (B109427) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comchemistrysteps.com This one-pot procedure is favored for its efficiency and for avoiding the issues of over-alkylation that can plague other methods. masterorganicchemistry.com
A variety of reducing agents can be employed, with the choice often depending on the specific substrate and the desired reaction conditions.
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is selective for the iminium ion over the ketone starting material, especially under mildly acidic conditions (pH ~4-5), which favor imine formation. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A milder and often more selective reagent, it is highly effective for a wide range of aldehydes and ketones and tolerates many functional groups. organic-chemistry.org It is a good alternative to NaBH₃CN, avoiding the use of cyanide. masterorganicchemistry.comorganic-chemistry.org
Sodium Borohydride (B1222165) (NaBH₄) : While a common reducing agent, it can also reduce the starting ketone, potentially lowering the yield. masterorganicchemistry.com A stepwise procedure, where the imine is formed first and then reduced, can mitigate this issue. organic-chemistry.org
Other Borane (B79455) Reagents : Amine borane complexes like BH₃N(C₂H₅)₃ have also been shown to be efficient reductants for this transformation under mild conditions. rsc.org
Table 2: Common Reagents for Reductive Amination
| Reducing Agent | Key Features | Typical Solvent | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines/iminium ions at mild pH. | Methanol (B129727) (MeOH) | wikipedia.orgmasterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and tolerates many functional groups. Good for direct amination. | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | organic-chemistry.org |
| Sodium Borohydride (NaBH₄) | Can reduce the starting ketone; often used in a stepwise process. | Methanol (MeOH) | masterorganicchemistry.comorganic-chemistry.org |
| Triethylamine borane complex (BH₃N(C₂H₅)₃) | Acts as both catalyst and reductant under mild conditions. | Not specified | rsc.org |
Nucleophilic Substitution Reactions in Thiane Systems
An alternative route to the methylamino group involves nucleophilic substitution. This strategy requires a thiane ring that is functionalized at the C4 position with a good leaving group, such as a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate). The primary amine, methylamine, then acts as a nucleophile, displacing the leaving group in an Sₙ2 reaction. libretexts.orglibretexts.org
However, this method presents significant challenges. The product, a secondary amine, is itself a nucleophile and can react with another molecule of the alkyl halide. libretexts.orgchemguide.co.uk This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, making purification difficult and lowering the yield of the desired product. libretexts.orgchemguide.co.uk Using a large excess of the amine nucleophile (ammonia or a primary amine) can favor the formation of the primary or secondary amine product, respectively, but does not always eliminate multiple substitutions. chemguide.co.uk More controlled methods, like the Gabriel synthesis which uses a phthalimide (B116566) anion as a protected nitrogen nucleophile, are often preferred for synthesizing primary amines to avoid over-alkylation, and similar principles can be applied to control the synthesis of secondary amines. libretexts.org
Green Chemistry Approaches to Amine Functionalization
The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to amine synthesis. chemijournal.comresearchgate.net Reductive amination itself is often considered a green chemistry method because it is an atom-economical, one-pot reaction that can be performed under mild conditions. wikipedia.org
Further green approaches focus on the use of environmentally benign catalysts and solvents. chemijournal.comrsc.org For instance, research has focused on replacing metal hydrides with catalytic hydrogenation, using recyclable metal catalysts and hydrogen gas as the reductant. The use of biocatalysts, such as imine reductases, offers a highly selective and environmentally friendly route to chiral amines, which is particularly important in pharmaceutical synthesis. wikipedia.org The development of syntheses in greener solvents like water or the use of solvent-free conditions, such as ball milling, are also key areas of green chemistry research for the synthesis of heterocyclic compounds. unigoa.ac.in These sustainable approaches seek to make the functionalization of scaffolds like the thiane ring more efficient and environmentally responsible. researchgate.netresearchgate.net
Introduction of the Hydroxymethyl Functional Group
A key step in the synthesis of [4-(Methylamino)thian-4-yl]methanol is the introduction of the hydroxymethyl group (-CH₂OH) at the C4 position of the thiane ring. This transformation can be achieved through various synthetic routes, primarily involving the incorporation of a one-carbon (C1) source or the reduction of a carbonyl precursor.
Strategies for C1 Source Incorporation, including Methanol as a Reactant
The use of single-carbon building blocks is a fundamental approach in organic synthesis. In recent years, methanol has gained significant attention as an inexpensive, readily available, and environmentally benign C1 source for various chemical transformations, including methylation, formylation, and methoxylation. springernature.comnih.gov The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often facilitated by transition-metal catalysts, enables the in situ generation of formaldehyde (B43269) from methanol. springernature.com This reactive intermediate can then participate in reactions to introduce the hydroxymethyl group.
A plausible pathway for the synthesis of this compound using methanol as a C1 source could involve the copper-catalyzed reaction of a suitable 4-(methylamino)thiane precursor. A proposed mechanism involves the oxidation of methanol to formaldehyde, which then forms an iminium ion intermediate that undergoes intramolecular nucleophilic attack to yield the desired cyclic product. researchgate.net
While direct examples for the hydroxymethylation of 4-(methylamino)thiane using methanol are not extensively documented, the broader applicability of this methodology in heterocyclic synthesis suggests its potential. springernature.comresearchgate.net
Reduction of Carbonyl Precursors to Primary Alcohols
A more conventional and widely applicable strategy for installing the hydroxymethyl group is through the reduction of a corresponding carbonyl compound. This typically involves the synthesis of a thiane ring bearing a carboxylic acid, ester, or a related functional group at the C4 position, which is then reduced to the primary alcohol.
The reduction of carboxylic acids and their derivatives to alcohols is a fundamental transformation in organic chemistry. wikipedia.org A variety of reducing agents can be employed for this purpose. Lithium aluminium hydride (LiAlH₄) is a powerful and common reagent for the reduction of esters and carboxylic acids to alcohols. wikipedia.orgmasterorganicchemistry.com Other methods include the use of samarium(II) iodide (SmI₂) in the presence of an amine and water, which offers high chemoselectivity for the C-N bond cleavage in amides to yield alcohols. acs.org For the reduction of α-amino acids to 1,2-amino alcohols while retaining optical purity, a one-pot procedure using 1,1'-carbonyldiimidazole (B1668759) (CDI) and sodium borohydride has been developed. benthamopen.com
The choice of reducing agent and reaction conditions is critical to ensure high yield and to avoid side reactions, especially given the presence of the potentially sensitive amino and thioether functionalities in the target molecule.
Convergent and Divergent Synthetic Routes to the this compound Framework
The construction of the core this compound scaffold can be approached through either convergent or divergent synthetic strategies, each offering distinct advantages.
Convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then joined together in the later stages of the synthesis. This approach can be highly efficient for building complex molecules. For the target compound, a convergent route might involve the synthesis of a suitably protected 4-aminothiane derivative and a separate C1 building block, which are then coupled.
Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules. nih.gov This is particularly useful for creating a library of analogues for structure-activity relationship studies. A divergent approach to this compound and its analogues could start from a common thiane precursor, such as a 4-oxothiane derivative. This ketone could then be subjected to various reactions to introduce different amino groups and the hydroxymethyl functionality. For instance, a photocatalytic [4 + 2] skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones, demonstrating the power of divergent approaches in building complex heterocyclic systems. nih.gov
Sustainable and Green Chemistry Methodologies in Thiane Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govmdpi.com The synthesis of thianes and other sulfur-containing heterocycles is an area where these principles can have a significant impact.
Solvent-Free and Alternative Solvent Systems for Heterocycle Synthesis
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. tandfonline.commdpi.com Solvent-free reactions, often facilitated by techniques like microwave irradiation or ultrasound, can lead to higher reactivity, shorter reaction times, and easier product isolation. acs.orgbohrium.com Cyclocondensation reactions, which are common in heterocycle synthesis and often eliminate small molecules like water, are particularly well-suited for solvent-free conditions. acs.org
Where a solvent is necessary, the use of greener alternatives is encouraged. Water, ionic liquids (ILs), deep eutectic solvents (DESs), and bio-derived solvents like polyethylene (B3416737) glycols (PEGs) and glycerol (B35011) are gaining prominence. mdpi.commonash.eduderpharmachemica.com
Ionic Liquids (ILs) are salts that are liquid at or near room temperature and possess properties like negligible vapor pressure, high thermal stability, and good solvating ability, making them attractive media for organic reactions. tandfonline.comyoutube.comacs.orgacs.org They can also act as catalysts. tandfonline.com
Deep Eutectic Solvents (DESs) are mixtures of Lewis or Brønsted acids and bases that have a lower melting point than the individual components. They are often biodegradable and can be recycled, offering a sustainable alternative to conventional solvents. rsc.org
Polyethylene Glycols (PEGs) are non-toxic, biodegradable polymers that can serve as both a solvent and a catalyst in some reactions. monash.edumdpi.com
Water is an ideal green solvent, although the poor solubility of many organic compounds can be a limitation. derpharmachemica.commdpi.com
| Solvent System | Key Advantages in Heterocycle Synthesis |
| Solvent-Free | Higher reactivity, shorter reaction times, reduced waste, simplified workup. acs.orgbohrium.com |
| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, recyclability, can act as catalysts. tandfonline.comyoutube.com |
| Deep Eutectic Solvents (DESs) | Biodegradable, recyclable, can enhance reactivity. rsc.org |
| Polyethylene Glycols (PEGs) | Non-toxic, biodegradable, can act as both solvent and catalyst. monash.edumdpi.com |
| Water | Environmentally benign, readily available. derpharmachemica.commdpi.com |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. mdpi.com For the synthesis of thianes and related heterocycles, various catalytic approaches have been developed.
Transition-metal catalysis plays a crucial role in C-C and C-heteroatom bond formation. nih.govchemistryworld.com For instance, lignin-based catalysts, which are derived from renewable biomass, have been used for C-C bond-forming reactions. nih.govmdpi.comresearchgate.net The enantioselective synthesis of sulfur-containing heterocycles can be achieved using chiral catalysts, such as gold-based catalysts for the synthesis of thiahelicenes. researchgate.net Biocatalysis, using enzymes like nitrilases, offers a highly selective and environmentally friendly route to chiral building blocks. nih.gov
The development of reusable catalysts is also a key goal. Catalysts immobilized on solid supports or used in biphasic systems can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.comorganic-chemistry.orgresearchgate.net
| Catalytic Approach | Application in Thiane/Heterocycle Synthesis | Key Benefits |
| Transition-Metal Catalysis | C-C and C-heteroatom bond formation. nih.govchemistryworld.com | High efficiency, selectivity, and functional group tolerance. |
| Lignin-Based Catalysis | C-C bond formation. nih.govmdpi.comresearchgate.net | Use of renewable resources, heterogeneous nature allows for easy recovery. |
| Enantioselective Catalysis | Synthesis of chiral heterocycles. researchgate.net | Access to enantiomerically pure compounds. |
| Biocatalysis | Dynamic kinetic resolution of precursors. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. |
| Reusable Catalysts | Various reactions. mdpi.comorganic-chemistry.orgresearchgate.net | Reduced waste, lower cost, simplified purification. |
Microwave-Assisted and Ultrasonication Techniques in Heterocyclic Synthesis
The quest for efficient, sustainable, and rapid synthetic methodologies in organic chemistry has led to the widespread adoption of advanced energy input technologies, such as microwave (MW) irradiation and ultrasonication. researchgate.net These techniques have emerged as powerful tools in the synthesis of heterocyclic compounds, offering significant advantages over conventional heating methods. arkat-usa.org In the context of synthesizing this compound and its analogues, both microwave-assisted synthesis and sonochemistry present compelling opportunities to enhance reaction rates, improve yields, and promote greener chemical processes. researchgate.netnih.gov
Microwave-assisted organic synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. nih.gov This efficient energy transfer can dramatically reduce reaction times, often from hours to mere minutes, and can also lead to higher product yields and purities by minimizing the formation of byproducts. arkat-usa.org The non-thermal effects of microwaves, although a subject of ongoing research, are also believed to contribute to the observed rate enhancements and changes in selectivity. nih.gov For the synthesis of sulfur and nitrogen-containing heterocycles, microwave irradiation has been shown to be particularly effective. researchgate.net
Ultrasonication, or sonochemistry, employs high-frequency sound waves to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets. nih.gov These extreme conditions can enhance mass transfer, activate catalysts, and initiate chemical reactions at lower bulk temperatures, providing a unique and powerful means of accelerating chemical transformations. researchgate.netnih.gov Ultrasound-assisted synthesis is recognized for its ability to promote reactions in heterogeneous systems and to generate reactive intermediates. nih.gov
The application of these advanced techniques to the synthesis of substituted thianes, such as this compound, holds considerable promise. For instance, the formation of the thiane ring, which can be achieved through various cyclization strategies, could be significantly accelerated under microwave irradiation. Similarly, the introduction of the methylamino and methanol moieties at the C4 position could be facilitated by ultrasound-assisted substitution or addition reactions.
While specific literature on the microwave or ultrasound-assisted synthesis of this compound is not yet prevalent, the advantages of these techniques in the synthesis of analogous heterocyclic systems are well-documented. The following table summarizes representative findings from the literature on the application of microwave and ultrasound in the synthesis of various heterocyclic compounds, illustrating the potential for improved efficiency.
| Heterocyclic System | Synthetic Method | Reaction Time (Conventional) | Reaction Time (Advanced Technique) | Yield (Conventional) | Yield (Advanced Technique) | Reference |
| Thiazolidin-4-ones | Microwave-Assisted | Several hours | A few minutes | Moderate | Good to Excellent | researchgate.net |
| Pyrano[2,3-c]pyrazoles | Microwave-Assisted | Stirring at room temp. | Shorter time | Good | Excellent | Not specified |
| 2-Amino-4H-chromenes | Ultrasound-Assisted | Longer reaction time | Shorter reaction time | Good | Outstanding | researchgate.net |
| Xanthene Derivatives | Ultrasound-Assisted | Longer reaction time | Faster reaction rates | Good | Higher yields | nih.gov |
| 1,3,4-Oxadiazoles | Microwave-Assisted | Not specified | 3 min | Not specified | Good | nih.gov |
Table 1: Comparison of Conventional and Advanced Synthetic Techniques for Heterocyclic Compounds
The data presented in Table 1 clearly demonstrates the potential for microwave and ultrasound technologies to revolutionize the synthesis of complex molecules like this compound. The significant reduction in reaction times and the frequent improvement in yields suggest that these methods could offer a more sustainable and economically viable route to this and related compounds. Future research in this area will likely focus on the direct application of these advanced synthetic strategies to the targeted synthesis of substituted thianes, further expanding the synthetic chemist's toolkit for the efficient construction of novel molecular architectures.
Detailed Spectroscopic Analysis and Conformational Investigations of 4 Methylamino Thian 4 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure and the study of dynamic processes such as conformational exchange. A comprehensive suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, would be required to fully characterize [4-(Methylamino)thian-4-yl]methanol.
Unfortunately, a thorough search of the scientific literature and chemical databases did not yield specific experimental NMR data for this compound. The following sections are therefore predictive and based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The expected spectral features are discussed to provide a foundational understanding for future experimental work.
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The thiane (B73995) ring protons would likely appear as complex multiplets in the region of δ 2.5-3.5 ppm, a typical range for methylene (B1212753) groups adjacent to a sulfur atom. The axial and equatorial protons at each position of the thiane ring are diastereotopic and would be expected to have different chemical shifts and coupling constants.
The N-methyl group protons would likely present as a sharp singlet, integrating to three protons, in the region of δ 2.2-2.5 ppm. The chemical shift of the N-H proton of the secondary amine would be highly dependent on the solvent and concentration and would likely appear as a broad singlet. The two protons of the hydroxymethyl group (-CH₂OH) would be diastereotopic due to the chiral center at C4 and are expected to appear as an AB quartet, or two distinct doublets, in the region of δ 3.5-3.8 ppm. The hydroxyl proton (-OH) would also show a concentration and solvent-dependent chemical shift and would likely be a broad singlet.
A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Expected Coupling Constants (J, Hz) |
| H2/H6 (axial) | 2.5 - 2.8 | m | 2H | J(Hax,Heq) ≈ 12-14 Hz, J(Hax,Hax) ≈ 10-13 Hz, J(Hax,Heq) ≈ 2-5 Hz |
| H2/H6 (equatorial) | 2.9 - 3.2 | m | 2H | J(Heq,Hax) ≈ 12-14 Hz, J(Heq,Heq) ≈ 2-4 Hz, J(Heq,Hax) ≈ 2-5 Hz |
| H3/H5 (axial) | 1.8 - 2.1 | m | 2H | J(Hax,Heq) ≈ 12-14 Hz, J(Hax,Hax) ≈ 10-13 Hz, J(Hax,Heq) ≈ 2-5 Hz |
| H3/H5 (equatorial) | 2.2 - 2.5 | m | 2H | J(Heq,Hax) ≈ 12-14 Hz, J(Heq,Heq) ≈ 2-4 Hz, J(Heq,Hax) ≈ 2-5 Hz |
| -CH₂OH | 3.5 - 3.8 | ABq or dd | 2H | J(gem) ≈ 10-12 Hz |
| -NHCH₃ | 2.2 - 2.5 | s | 3H | - |
| -NH | Variable | br s | 1H | - |
| -OH | Variable | br s | 1H | - |
This table is predictive and not based on experimental data.
The ¹³C NMR spectrum would provide crucial information about the carbon framework of this compound. The quaternary carbon at C4, being bonded to both nitrogen and oxygen, would be expected to resonate in the downfield region, likely around δ 60-70 ppm. The methylene carbons of the thiane ring (C2/C6 and C3/C5) would appear in the aliphatic region, with the carbons adjacent to the sulfur atom (C2/C6) resonating further downfield (δ 30-40 ppm) compared to the C3/C5 carbons (δ 25-35 ppm).
The carbon of the hydroxymethyl group (-CH₂OH) would be expected around δ 65-75 ppm, while the N-methyl carbon (-NHCH₃) would appear in the range of δ 30-40 ppm.
A hypothetical ¹³C NMR data table is presented below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 | 60 - 70 |
| C2/C6 | 30 - 40 |
| C3/C5 | 25 - 35 |
| -CH₂OH | 65 - 75 |
| -NHCH₃ | 30 - 40 |
This table is predictive and not based on experimental data.
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment of complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. Cross-peaks would be expected between the geminal protons on each methylene group of the thiane ring, as well as between adjacent axial and equatorial protons. This would allow for the complete assignment of the thiane ring spin system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC correlations would be expected from the N-methyl protons to the quaternary C4 and from the hydroxymethyl protons to C4. These correlations would be instrumental in confirming the connectivity around the C4 center.
The thiane ring can exist in a chair conformation, which can undergo ring inversion. The presence of bulky substituents at C4, such as the methylamino and methanol (B129727) groups, may influence the rate of this inversion and the preferred orientation of these substituents (axial vs. equatorial).
Variable temperature (VT) NMR studies would be highly informative in probing the conformational dynamics of this compound. nih.gov By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. At low temperatures, the ring inversion process might become slow on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial protons. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature. Analysis of this data would allow for the determination of the energy barrier to ring inversion. nih.gov
Furthermore, VT-NMR could reveal information about the preferred orientation of the methylamino and methanol groups. The relative populations of conformers with axial or equatorial substituents could be determined from the integration of the resolved signals at low temperatures.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-H, C-N, C-O, and C-S bonds.
O-H and N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the secondary amine. These bands are often broad due to hydrogen bonding.
C-H Stretching: Aliphatic C-H stretching vibrations from the thiane ring and the methyl and methylene groups would be expected in the region of 2850-3000 cm⁻¹.
C-N and C-O Stretching: The C-N stretching vibration of the methylamino group and the C-O stretching of the methanol group would likely appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.
C-S Stretching: The C-S stretching vibrations of the thiane ring are generally weak and appear in the region of 600-800 cm⁻¹.
A hypothetical table of characteristic vibrational frequencies is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectrum |
| O-H Stretch (H-bonded) | 3200 - 3500 (broad) | IR |
| N-H Stretch (H-bonded) | 3200 - 3500 (broad) | IR |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| C-O Stretch | 1000 - 1200 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR, Raman |
| C-S Stretch | 600 - 800 | IR, Raman |
This table is predictive and not based on experimental data.
Computational Correlation of Vibrational Spectra with Molecular Conformation
A thorough understanding of the molecular structure of this compound would necessitate a combined experimental and computational approach to its vibrational spectra. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy would provide experimental data on the vibrational modes of the molecule. These experimental spectra could then be correlated with theoretical calculations.
Computational methods, particularly density functional theory (DFT), are powerful tools for predicting the vibrational frequencies and conformational isomers of a molecule. scirp.orgscispace.com For this compound, a computational study would involve geometry optimization of various possible conformers, arising from the flexibility of the thiane ring and the rotation of the methylamino and methanol substituents. By calculating the vibrational frequencies for each stable conformer, a theoretical spectrum can be generated. Comparison of these calculated spectra with the experimental FTIR and Raman data would allow for the assignment of the observed vibrational bands to specific molecular motions and help in identifying the predominant conformation(s) of the molecule in different phases. scirp.org
Chiroptical Spectroscopy (if applicable): Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration and Conformational Ensembles
Given that this compound possesses a stereocenter at the C4 position of the thiane ring, the molecule is chiral. Therefore, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) would be applicable and essential for determining its absolute configuration and studying its conformational behavior in solution. nih.gov
Experimental ECD Spectra and their Relationship to Conformation
Experimentally, the ECD spectrum of an enantiomerically pure sample of this compound would show characteristic positive or negative Cotton effects. The sign and intensity of these effects are highly sensitive to the three-dimensional arrangement of the chromophores and auxochromes within the molecule. Different conformations of the thiane ring and the substituents would lead to distinct ECD spectra. Therefore, the experimental ECD spectrum represents a population-weighted average of the spectra of all contributing conformers in solution.
Theoretical Calculation of ECD Spectra for Conformational Assignment
To definitively assign the absolute configuration and understand the conformational ensemble, theoretical calculations of the ECD spectrum are indispensable. acs.org This process would involve:
Performing a conformational search to identify all low-energy conformers of both the (R)- and (S)-enantiomers of this compound.
Calculating the ECD spectrum for each of these conformers using time-dependent density functional theory (TD-DFT).
Generating a Boltzmann-averaged theoretical ECD spectrum for both enantiomers based on the relative energies of the conformers.
Comparing the calculated spectra with the experimental ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers would allow for the unambiguous assignment of the absolute configuration of the sample.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. nih.govyoutube.comyoutube.com
For this compound, HRMS would be used to:
Determine the Precise Molecular Weight: By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the elemental formula can be confirmed.
Analyze Fragmentation Patterns: Techniques such as collision-induced dissociation (CID) would be employed to fragment the molecular ion. nih.gov The resulting fragment ions would provide valuable information about the connectivity of the molecule. For instance, characteristic losses of the methanol group (-CH₂OH), the methylamino group (-NHCH₃), or cleavage of the thiane ring would be expected. The analysis of these fragmentation pathways helps to piece together the structure of the molecule. youtube.comyoutube.com
A detailed study using these techniques would be necessary to fully characterize the chemical and stereochemical properties of this compound. The absence of such published data highlights a gap in the current chemical literature and an opportunity for future research.
Computational Chemistry and Theoretical Modeling of 4 Methylamino Thian 4 Yl Methanol
Conformational Landscape Exploration
Molecular Dynamics Simulations for Dynamic Conformational Behavior:The dynamic behavior of the thiane (B73995) ring and its substituents under various conditions, which would be explored through molecular dynamics simulations, has not been documented.
The absence of such fundamental computational research indicates that the electronic properties, reactivity, and conformational dynamics of [4-(Methylamino)thian-4-yl]methanol are yet to be formally investigated and reported. This presents an opportunity for future research in the field of computational and theoretical chemistry.
Reaction Mechanism Elucidation for Synthetic Transformations of this compound
The elucidation of reaction mechanisms through computational methods is a cornerstone of modern chemistry. For a molecule like this compound, this would involve mapping the potential energy surface for its synthetic transformations. However, without specific reactions reported in the literature, any discussion of reaction mechanisms would be purely speculative.
Transition State Calculations for Reaction Pathways
Transition state theory is a powerful tool for understanding the rates of chemical reactions. The calculation of transition state geometries and their corresponding energies allows for the determination of activation barriers. For this compound, this would be crucial for predicting the feasibility of different synthetic routes or understanding its degradation pathways. Future research would likely employ density functional theory (DFT) or higher-level ab initio methods to locate and characterize these critical points on the reaction coordinate.
Energetic Profiles of Key Synthetic Steps
A complete energetic profile for the synthesis of this compound would detail the relative energies of all reactants, intermediates, transition states, and products. This information provides a thermodynamic and kinetic understanding of the reaction. The creation of such a profile requires dedicated computational studies that have not yet been performed for this compound.
Table 1: Hypothetical Energetic Data for a Synthetic Step
| Species | Relative Energy (kcal/mol) |
| Reactant A + Reactant B | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate 1 | -5.2 |
| Transition State 2 | +15.8 |
| This compound | -20.7 |
| Note: This table is purely illustrative and does not represent actual experimental or calculated data. |
Analysis of Non-Covalent Interactions within the Molecular Framework
Non-covalent interactions are fundamental to understanding the structure, stability, and function of molecules. In this compound, intramolecular hydrogen bonding between the hydroxyl and amino groups, as well as other van der Waals forces, would be expected to play a significant role in determining its conformational preferences. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots would be instrumental in visualizing and quantifying these interactions. The lack of specific studies on this molecule means that a detailed analysis of its non-covalent interaction landscape is not possible at this time.
Table 2: Potential Intramolecular Non-Covalent Interactions
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | -OH | N-H |
| Hydrogen Bond | N-H | -OH |
| van der Waals | Thiane Ring | Methyl Group |
| Note: This table represents potential interactions and is not based on published research. |
Chemical Reactivity and Functional Group Transformations of 4 Methylamino Thian 4 Yl Methanol
Reactions Involving the Primary Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group is a versatile functional handle that can undergo selective oxidation, esterification, and etherification.
The selective oxidation of the primary hydroxymethyl group in the presence of the secondary amine is a key transformation. Mild oxidation methods are required to prevent overoxidation or reaction at the nitrogen center.
Oxidation to Aldehydes: Reagents such as Dess-Martin periodinane are effective for the conversion of primary alcohols to aldehydes under neutral and mild conditions, tolerating the presence of secondary amines. pitt.edu Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild conditions to produce aldehydes from primary alcohols without further oxidation to carboxylic acids. uni-ruse.bg TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)-based catalyst systems are also highly efficient for the selective aerobic oxidation of primary alcohols. nih.govorganic-chemistry.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents or modified conditions are required to convert the primary alcohol to a carboxylic acid. A common method involves using potassium dichromate(VI) in the presence of sulfuric acid, typically under reflux conditions to ensure the reaction goes to completion. libretexts.org TEMPO-catalyzed oxidations can also yield carboxylic acids, particularly when using reagents like sodium periodate in a biphasic system, which can be suitable for substrates sensitive to basic conditions. derpharmachemica.com
| Desired Product | Reagent/System | Typical Conditions | Selectivity Notes |
| Aldehyde | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ | Tolerates secondary amines. pitt.edu |
| Aldehyde | Swern Oxidation (DMSO, (COCl)₂) | Low temperature (-78 °C) | Avoids overoxidation. uni-ruse.bg |
| Aldehyde | TEMPO/NaOCl | Biphasic, buffered | Highly selective for primary alcohols. |
| Carboxylic Acid | K₂Cr₂O₇/H₂SO₄ | Heat, reflux | Strong oxidant, may affect amine. libretexts.org |
| Carboxylic Acid | TEMPO/NaIO₄ | Biphasic, room temp | Mild acidic conditions, good for sensitive substrates. derpharmachemica.com |
Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid, typically in the presence of an acid catalyst like sulfuric acid. chemguide.co.uk This reaction is reversible. libretexts.org Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used for a more rapid and irreversible reaction at room temperature. chemguide.co.uk Various catalysts, including solid-acid resins and Lewis acids like ytterbium(III) triflate, have been developed to promote esterification under mild conditions. organic-chemistry.orgorganic-chemistry.org
Etherification: The formation of ethers from the hydroxymethyl group can be achieved through several methods. The Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Acid-catalyzed dehydration can be used to form symmetrical ethers from primary alcohols. masterorganicchemistry.com For unsymmetrical ethers, iron(III)-catalyzed dehydrative etherification reactions between a secondary and a primary alcohol have been developed, offering a selective route. acs.org
| Reaction | Reagent(s) | Product Class |
| Esterification | Carboxylic Acid, H⁺ catalyst | Ester |
| Esterification | Acyl Chloride | Ester |
| Esterification | Acid Anhydride (B1165640) | Ester |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |
| Etherification (Dehydrative) | Second Alcohol, Acid Catalyst (e.g., Fe(III)) | Ether |
C-H Functionalization Adjacent to the Hydroxyl Group
The direct functionalization of C-H bonds is a powerful tool in organic synthesis for creating molecular complexity from simple precursors. In the context of [4-(Methylamino)thian-4-yl]methanol, the C-H bonds on the methylene (B1212753) carbon adjacent to the hydroxyl group represent potential sites for such transformations. However, the selective activation of these C-H bonds presents a significant challenge due to the presence of multiple other reactive sites within the molecule, namely the secondary amine, the primary alcohol, and the sulfur atom of the thiane (B73995) ring.
The feasibility of C-H functionalization at this position would likely depend on the use of directing groups and transition metal catalysis. The hydroxyl group itself can act as a directing group, coordinating to a metal center and bringing the catalyst into proximity with the adjacent C-H bonds, thereby facilitating their activation. This approach has been explored in various systems for the site-selective functionalization of C(sp³)-H bonds.
Several factors would influence the outcome of such a reaction:
Catalyst System: The choice of transition metal (e.g., palladium, rhodium, iridium) and the corresponding ligands would be crucial in achieving the desired reactivity and selectivity.
Directing Group Ability: The coordinating ability of the hydroxyl group would compete with that of the methylamino group and the sulfur atom. Protecting the more Lewis basic amino group might be necessary to favor coordination at the hydroxyl group.
Reaction Conditions: Temperature, solvent, and the nature of the coupling partner (e.g., aryl halides, alkenes) would need to be carefully optimized to promote the desired C-H activation pathway over other potential side reactions.
Given the lack of specific literature on the C-H functionalization of this compound, the development of such a transformation would require systematic investigation, likely starting with model systems to establish the feasibility and optimal conditions for the directed C-H activation adjacent to the hydroxyl group.
Reactivity of the Thiane Ring System
The thiane ring in this compound is a saturated six-membered heterocycle containing a sulfur atom. Its reactivity is influenced by the conformational preferences of the ring and the electronic properties of the sulfur atom.
Stereochemical Aspects of Thiane Ring Transformations
The thiane ring typically adopts a chair conformation, similar to cyclohexane, to minimize angular and torsional strain. In the case of this compound, the C4 carbon is tetrasubstituted, which locks the conformation of the substituents at this position. However, transformations involving other ring atoms or the introduction of new stereocenters would be influenced by the existing stereochemistry and the conformational dynamics of the ring.
Reactions that proceed via intermediates, such as carbocations or radicals, at positions other than C4 could lead to a mixture of diastereomers. The stereochemical outcome of such reactions would be dictated by the relative stability of the possible transition states, with the incoming group generally favoring the equatorial position to minimize steric interactions. For instance, a reaction at C2 or C3 would likely proceed through a pathway that leads to the thermodynamically more stable product with the new substituent in an equatorial orientation.
Table 1: Potential Stereochemical Outcomes of Thiane Ring Transformations
| Reaction Type | Position of Attack | Expected Stereochemical Preference | Rationale |
| Nucleophilic Substitution | C2/C6 or C3/C5 | Inversion of configuration (if chiral center is formed) | SN2-type mechanism |
| Electrophilic Addition (to a derivative) | Ring double bond | syn or anti addition depending on mechanism | Steric hindrance and electronic effects |
| Radical Abstraction/Addition | Any ring carbon | Mixture of diastereomers | Planar radical intermediate |
Selective Functionalization and Derivatization of Sulfur Atom
The sulfur atom in the thiane ring is a nucleophilic and redox-active center, making it a primary site for functionalization. The lone pairs of electrons on the sulfur atom allow it to act as a nucleophile and to be oxidized.
Oxidation: The thioether moiety can be selectively oxidized to a sulfoxide and further to a sulfone using various oxidizing agents. The choice of oxidant and reaction conditions can allow for controlled oxidation. For example, mild oxidants like sodium periodate or one equivalent of hydrogen peroxide would typically yield the sulfoxide, while stronger oxidants like m-chloroperoxybenzoic acid (m-CPBA) or excess hydrogen peroxide would lead to the sulfone. masterorganicchemistry.com The oxidation of the sulfur atom introduces a chiral center in the case of the sulfoxide, potentially leading to diastereomers.
S-Alkylation: As a nucleophile, the sulfur atom can react with electrophiles, such as alkyl halides, in S-alkylation reactions to form sulfonium salts. nih.govorganic-chemistry.org This reaction would introduce a positive charge on the sulfur atom and a new substituent. The resulting sulfonium salt could then participate in further reactions, for example, as a leaving group or in ylide formation.
Table 2: Selective Functionalization of the Sulfur Atom
| Reaction | Reagent(s) | Product | Key Features |
| Oxidation to Sulfoxide | NaIO4, H2O2 (1 eq.) | Thiane-1-oxide derivative | Creates a chiral center at sulfur |
| Oxidation to Sulfone | m-CPBA (excess), H2O2 (excess) | Thiane-1,1-dioxide derivative | Achiral at sulfur |
| S-Alkylation | Alkyl halide (e.g., CH3I) | Thianium salt | Forms a positively charged sulfonium ion |
Ring Opening and Rearrangement Pathways
Six-membered rings like thiane are generally stable and not prone to ring-opening reactions under normal conditions. Significant ring strain is not present, unlike in smaller rings such as thiiranes (three-membered) or thietanes (four-membered) which readily undergo ring-opening. nih.govbeilstein-journals.org
However, ring opening of the thiane ring in this compound could potentially be induced under specific and often harsh conditions:
Reductive Cleavage: Treatment with strong reducing agents, such as Raney nickel, could lead to the reductive cleavage of the C-S bonds, resulting in a desulfurized acyclic product.
Oxidative Ring Opening: Under strongly oxidizing conditions, the thiane ring might undergo fragmentation, although this is generally not a controlled or synthetically useful transformation.
Rearrangements: Certain rearrangements, such as the Pummerer rearrangement of the corresponding sulfoxide, could lead to functionalization adjacent to the sulfur atom rather than ring opening.
It is important to note that these pathways are speculative in the absence of direct experimental data for this specific compound and would likely require forcing conditions that might also affect the other functional groups present in the molecule.
Chemoselectivity and Regioselectivity in Multi-Functionalized Thianes
The presence of three distinct functional groups in this compound—a secondary amine, a primary alcohol, and a thioether—presents significant challenges and opportunities in terms of chemoselectivity and regioselectivity. The relative reactivity of these groups will depend on the specific reaction conditions and the nature of the reagents employed.
Amine vs. Alcohol: The secondary amine is generally more nucleophilic and basic than the primary alcohol. Therefore, in reactions with electrophiles such as acyl chlorides or alkyl halides under neutral or basic conditions, the amine is expected to react preferentially. To achieve selective reaction at the alcohol, protection of the amine group would likely be necessary.
Thioether vs. Amine/Alcohol: The thioether is nucleophilic at the sulfur atom but is generally less reactive towards common electrophiles than the amine. However, the sulfur atom is susceptible to oxidation, a reaction that does not readily occur at the amine or alcohol under similar conditions. This difference in reactivity allows for the selective functionalization of the sulfur atom.
Table 3: Predicted Chemoselectivity in Reactions of this compound
| Reagent/Reaction Type | Expected Site of Reaction | Rationale |
| Acyl chloride (e.g., AcCl) | Methylamino group | Amine is more nucleophilic than the alcohol. |
| Alkyl halide (e.g., CH3I) | Methylamino group (N-alkylation) and/or Sulfur (S-alkylation) | Amine is generally more nucleophilic. S-alkylation may occur under forcing conditions. |
| Oxidizing agent (e.g., H2O2) | Sulfur atom | Thioether is readily oxidized to sulfoxide/sulfone. |
| Strong base (e.g., NaH) | Hydroxyl group (deprotonation) | Alcohol is more acidic than the N-H of the secondary amine. |
By carefully choosing reagents and reaction conditions, it is possible to selectively target one functional group over the others. For instance, acylation can be directed to the amine, oxidation to the thioether, and reactions involving strong bases to the alcohol.
Catalytic Applications as a Substrate or Ligand Precursor
While there is no specific information on the catalytic applications of this compound, its structure suggests potential as a precursor for the synthesis of novel ligands for transition metal catalysis. The molecule contains three potential donor atoms: the nitrogen of the methylamino group, the oxygen of the hydroxyl group, and the sulfur of the thiane ring.
This N, O, S-tridentate coordination motif could be used to synthesize pincer-type ligands or other chelating ligands for various transition metals such as palladium, platinum, rhodium, and ruthenium. researchgate.netbohrium.com Such metal complexes could find applications in a range of catalytic transformations, including:
Cross-coupling reactions: Palladium complexes with N,S-ligands have been shown to be effective catalysts for Suzuki, Heck, and Sonogashira couplings.
Asymmetric catalysis: If the ligand is prepared in an enantiomerically pure form, its metal complexes could be used for asymmetric catalysis, for example, in hydrogenation or hydrosilylation reactions.
Oxidation/Reduction reactions: The redox-active sulfur center could play a role in catalytic cycles involving oxidative addition and reductive elimination steps.
The synthesis of such ligands would likely involve the deprotonation of the hydroxyl and/or amino groups to facilitate coordination to the metal center. The steric and electronic properties of the resulting metal complexes could be fine-tuned by modifying the substituents on the ligand.
Further research would be required to explore the synthesis of metal complexes derived from this compound and to evaluate their catalytic activity in various organic transformations.
Derivatization Strategies and Molecular Scaffold Diversification Based on 4 Methylamino Thian 4 Yl Methanol
Design Principles for Modifying the Thian-4-yl Scaffold
The modification of the thian-4-yl scaffold is guided by several key design principles aimed at tuning the physicochemical and biological properties of the resulting molecules. These principles revolve around three main areas of the molecule: the sulfur heteroatom, the carbon backbone of the ring, and the substituents at the 4-position.
Modification of the Sulfur Atom: The sulfur atom in the thiane (B73995) ring is a primary target for modification. It can be readily oxidized to form the corresponding sulfoxide (B87167) (thiane-1-oxide) or sulfone (thiane-1,1-dioxide). This transformation significantly alters the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. For instance, the oxidation of a thiane to a sulfone can increase its solubility and ability to act as a hydrogen bond acceptor, which can be crucial for interaction with biological targets.
Ring Carbon Functionalization: The carbon atoms of the thiane ring, particularly those adjacent to the sulfur atom (C2 and C6), can be functionalized. Lithiation of thiane-1-oxides, followed by reaction with various electrophiles, allows for the introduction of substituents at these positions. rsc.org This strategy enables the synthesis of mono- or di-substituted thianes, expanding the structural diversity of the scaffold. rsc.org
Substituent Modification: The existing substituents, such as the methylamino and methanol (B129727) groups in the title compound, provide obvious handles for derivatization. The secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of functional groups. The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing further opportunities for diversification. These modifications can profoundly impact the molecule's size, shape, and electronic properties.
The choice of modification strategy is often guided by the desired application. In drug discovery, for example, modifications may be aimed at improving potency, selectivity, or pharmacokinetic properties. In materials science, derivatization might focus on altering properties like thermal stability or creating building blocks for polymerization.
Synthesis of Thian-4-yl Analogues with Varied Substituents
The synthesis of thian-4-yl analogues with diverse substituents is often achieved through multi-step reaction sequences, frequently starting from a common intermediate like a thian-4-one. These ketones are versatile precursors for introducing functionality at the C4 position.
A common approach involves the use of multicomponent reactions. For example, a one-pot, three-component condensation of an aromatic aldehyde, a primary amine, and 3-mercaptopropionic acid can be used to construct 2-aryl-1,3-thiazinan-4-ones. nih.gov While this produces a related thiazinane ring, similar principles can be applied to build substituted thiane frameworks.
Another powerful method is the cyclo-condensation of iminophosphonates with 3-mercaptopropionic acid, which yields 1,3-thiazinan-4-ones in good yields. nih.gov The substituents on the initial reactants can be varied to generate a library of analogues.
The table below summarizes some reactions used to generate substituted thiane and thiazinane analogues, highlighting the versatility of these synthetic approaches.
| Starting Material(s) | Reagents & Conditions | Product Type | Reference |
| Keto fatty acids, long-chain aldehydes, 3-mercaptopropionic acid | (NH₄)₂CO₃, benzene, azeotropic reflux | Thiazanone derivatives | nih.gov |
| Aldehyde, primary amine | a) Benzene, reflux; b) AcOH, KMnO₄; c) NaHCO₃ | 1,3-Thiazinan-4-one-1,1-dioxide derivatives | nih.gov |
| Iminophosphonates, 3-mercaptopropionic acid | Cyclo-condensation | 1,3-Thiazinan-4-ones | nih.gov |
| β-propiolactone, thioureas | Acetic anhydride (B1165640) or pyridine (B92270) mixture | 6-Unsubstituted 2-imino-1,3-thiazinan-4-ones | nih.gov |
These synthetic strategies allow chemists to systematically vary the substituents on the thiane scaffold, enabling the exploration of structure-activity relationships and the optimization of molecular properties.
Development of Hybrid Molecular Architectures Incorporating the Thiane Core
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.gov This approach can lead to compounds with improved affinity, better efficacy, or a novel mechanism of action compared to the individual components. nih.gov The thiane scaffold is an attractive core for creating such hybrid molecules due to its conformational flexibility and the synthetic handles it provides.
One way to create hybrid architectures is by synthesizing spirocyclic compounds, where the thiane ring shares a single atom with another ring system. For instance, the reaction of thiocarbamoyl derivatives with 1,3-dibromopropane (B121459) can furnish complex cyclic ketene (B1206846) S,N-acetals, which are a form of hybrid molecule. nih.gov
Another approach is to fuse the thiane ring with other heterocyclic systems. The synthesis of pyrimidine-fused thiane derivatives demonstrates how the thiane core can be integrated into a larger, polycyclic framework. These hybrid structures can present unique three-dimensional shapes and position functional groups in specific spatial arrangements, which is highly desirable for interacting with complex biological targets.
The rationale behind creating these hybrid molecules often involves combining the known properties of different chemical moieties. For example, a thiane scaffold might be combined with a group known to interact with a specific enzyme family, with the goal of creating a novel inhibitor with enhanced properties. nih.govmdpi.com
Stereochemical Implications in Derivatization
The thiane ring typically adopts a chair conformation, similar to cyclohexane. This has significant stereochemical implications for derivatization, as substituents can occupy either axial or equatorial positions. The relative orientation of these substituents can have a profound impact on the molecule's shape and its interactions with its environment.
During the synthesis of thiane analogues, the control of stereochemistry is a critical consideration. Reactions can often lead to a mixture of diastereomers, which may exhibit different biological activities. For example, the synthesis of 1,2-thiazinane-1,1-dioxide derivatives can produce diastereoisomers that require separation by chiral chromatography. nih.gov
The stereoselectivity of a reaction can sometimes be influenced by the reaction conditions or the nature of the reagents used. For instance, the lithiation of thietane (B1214591) 1-oxides (a related four-membered ring system) and subsequent reaction with electrophiles can proceed with a degree of stereoselectivity, leading preferentially to either cis or trans products. rsc.org Similar principles apply to the six-membered thiane ring, where the existing stereocenters can direct the approach of incoming reagents.
Understanding and controlling the stereochemical outcome of reactions involving the thiane scaffold is essential for creating well-defined molecules with predictable properties. The ability to selectively synthesize specific stereoisomers is a key challenge and a major area of research in the chemistry of sulfur-containing heterocycles.
Exploration of Novel Chemical Space through Structural Modifications
The exploration of novel chemical space is a primary driver of modern drug discovery and materials science. sciencedaily.comnih.gov Many existing compound libraries are dominated by flat, two-dimensional molecules. rsc.org There is a growing need for new synthetic methods that can generate molecules with greater three-dimensional complexity, as these are more likely to interact with the intricate binding sites of biological targets. rsc.orgnih.gov
The structural modifications of the [4-(Methylamino)thian-4-yl]methanol scaffold provide an excellent platform for exploring new regions of chemical space. The derivatization strategies discussed—oxidation of the sulfur, functionalization of the ring, and modification of substituents—can be used to generate a vast library of diverse compounds.
By systematically altering the structure of the thiane core, it is possible to create molecules with a wide range of shapes, sizes, and physicochemical properties. This allows for the "scaffold hopping" approach in drug design, where the core of a known active molecule is replaced with a novel scaffold, like a substituted thiane, to discover new intellectual property and potentially improved drug candidates. nih.gov
The development of diverse compound libraries based on the thiane scaffold can lead to the identification of hits against new biological targets and provide starting points for lead optimization campaigns. youtube.com Ultimately, the goal is to populate the vast, unexplored regions of chemical space with novel, synthetically accessible molecules that possess unique and valuable properties. nih.gov
Future Research Perspectives in the Chemistry of 4 Methylamino Thian 4 Yl Methanol
Development of Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency
The synthesis of complex molecules through sequential, one-pot transformations, known as cascade or tandem reactions, offers significant advantages in terms of step- and atom-economy. Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single step, provide rapid access to molecular diversity. mdpi.com Future research should focus on developing such efficient strategies for the synthesis of [4-(Methylamino)thian-4-yl]methanol and its derivatives.
Current synthetic approaches to similar heterocyclic systems often involve multi-step sequences. nih.gov A forward-thinking approach would be to design a cascade reaction that constructs the functionalized thiane (B73995) ring in a single, highly controlled operation. For instance, a potential cascade could be initiated from acyclic precursors, involving a sequence of conjugate additions, cyclization, and functional group installations. rsc.orgresearchgate.net
MCRs represent another fertile ground for innovation. researchgate.net One could envision a novel MCR that brings together a sulfur donor, a suitable C5 building block, methylamine (B109427), and a formaldehyde (B43269) equivalent to assemble the this compound core. The development of such MCRs would not only streamline the synthesis but also open avenues for creating diverse libraries of analogues by simply varying the input components. thieme-connect.deresearchgate.net These strategies are in line with the principles of green chemistry, aiming to reduce waste and energy consumption. nih.gov
Table 1: Hypothetical Comparison of Synthetic Routes
| Metric | Traditional Linear Synthesis | Proposed Cascade/MCR Approach |
|---|---|---|
| Number of Steps | 4-6 | 1-2 |
| Overall Yield | Low to Moderate | Moderate to High |
| Atom Economy | Lower | Higher |
| Purification Steps | Multiple Chromatographies | Single Purification |
| Solvent/Reagent Waste | High | Reduced |
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. mdpi.comyoutube.com These powerful computational tools can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes, thereby accelerating the pace of discovery. beilstein-journals.orgbohrium.comresearchgate.net
For a molecule like this compound, ML models could be trained on existing databases of sulfur-containing heterocycles to predict the feasibility and yield of various synthetic pathways. mdpi.com An active learning approach, where the algorithm interactively suggests experiments to perform, could efficiently navigate the complex parameter space of a reaction (e.g., catalyst, solvent, temperature, stoichiometry) to maximize the yield and selectivity of the desired product. duke.eduresearchgate.net This would be particularly valuable for optimizing novel cascade or multicomponent reactions.
Furthermore, generative AI models could be employed to design novel derivatives of this compound with specific desired properties, after which retrosynthesis algorithms could propose viable synthetic pathways to these new molecules. youtube.comyoutube.com This synergy between predictive modeling and automated synthesis holds the key to rapidly exploring the chemical space around this scaffold. youtube.com
Table 2: Potential AI/ML Applications in the Synthesis of this compound
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Retrosynthesis Prediction | Propose novel and efficient synthetic routes. | Reduces reliance on traditional, often lengthy, route scouting. youtube.com |
| Reaction Optimization | Identify optimal conditions (catalyst, solvent, temp.) for yield. | Accelerates process development and minimizes resource expenditure. bohrium.com |
| Yield Prediction | Forecast the outcome of a planned reaction. | Prioritizes high-yielding reactions for experimental validation. beilstein-journals.org |
| Catalyst Design | Suggest novel catalysts for specific transformations. | Unlocks new reactivity and improves sustainability. |
Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. While traditional analytical methods like NMR and mass spectrometry are invaluable for characterizing final products, advanced spectroscopic techniques can provide real-time insights into the transient intermediates and transition states that govern a reaction's course. nih.govnih.gov
Future studies on the synthesis and reactivity of this compound should employ in-situ spectroscopic methods. For example, techniques like Process Analytical Technology (PAT), including in-situ IR and Raman spectroscopy, could monitor the formation and consumption of species throughout a cascade or multicomponent reaction in real time. This would allow for the identification of key intermediates and the elucidation of the reaction kinetics.
For more detailed mechanistic questions, such as the precise nature of a catalytic cycle, advanced techniques like stopped-flow spectroscopy or time-resolved mass spectrometry could be utilized. The structural details of the thiane ring and its substituents could be further probed using advanced NMR techniques and compared with computational models to understand conformational effects on reactivity. scispace.com
Exploration of Novel Catalytic Systems for Sustainable Transformations
The development of sustainable chemical processes is a paramount goal in modern chemistry. nih.gov Catalysis lies at the heart of this endeavor, offering pathways to new reactions under milder conditions with reduced environmental impact. thieme-connect.com Research into the chemistry of this compound should actively explore novel catalytic systems for its synthesis and subsequent transformations.
This includes the use of earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals, which are often used in the synthesis of sulfur-containing heterocycles. acs.org Photocatalysis and electrocatalysis also represent promising avenues, as they can enable unique transformations under ambient conditions using light or electricity as traceless reagents.
Biocatalysis, using enzymes or whole-cell systems, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. One could envision the enzymatic resolution of a racemic mixture of this compound or the use of engineered enzymes to catalyze its formation with high stereocontrol. The development of such green catalytic methods would significantly enhance the sustainable production of this and related compounds. nih.gov
Expanding the Chemical Space of Thian-4-yl Derived Molecular Scaffolds for Fundamental Research
The true value of a new molecular scaffold lies in its potential for derivatization and its ability to access novel regions of chemical space. nih.govtaylorandfrancis.com The this compound core, with its orthogonal amine and alcohol functionalities, is an excellent starting point for building diverse molecular architectures. nih.gov
Future research should focus on leveraging these functional groups to expand the chemical space of thian-4-yl derivatives. The secondary amine can be readily acylated, alkylated, or used in transition-metal-catalyzed cross-coupling reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into various esters and ethers.
The resulting library of compounds could be screened for a wide range of applications. The presence of the sp³-rich thiane core is particularly interesting for medicinal chemistry, as increased three-dimensionality is often correlated with improved biological activity and better physicochemical properties. nih.gov Generative chemistry models can aid in the rational design of libraries to maximize structural diversity and explore uncharted areas of chemical space. elsevierpure.combiorxiv.org This exploration is fundamental to discovering new molecules with unique properties and potential applications in drug discovery and materials science. nih.govnih.govmdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(Methylamino)thian-4-yl]methanol, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via a Mannich reaction , introducing the methylamino group to the thiane ring. For example, formaldehyde and dimethylamine can react with a precursor like thian-4-ylmethanol under acidic conditions . Reduction of ketone intermediates (e.g., using NaBH₄ or LiAlH₄) may stabilize the hydroxymethyl group, as seen in analogous alcohol syntheses . Yield optimization requires controlled pH (6–8) and ethanol as a solvent to minimize side reactions.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : NMR spectroscopy (¹H/¹³C) is essential for confirming the methylamino and hydroxymethyl substituents. Sample preparation involves dissolving ~8 mg in methanol-d₄ with TMS as a reference . FT-IR identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, O–H at ~3400 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry if crystalline derivatives are synthesized .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodology : Solubility tests in polar solvents (water, methanol, DMSO) and nonpolar solvents (hexane) reveal preferential dissolution in polar aprotic solvents. Stability studies under UV light, heat (40–60°C), and acidic/basic conditions (pH 2–12) assess degradation pathways. For example, oxidation of the hydroxymethyl group to a ketone may occur under basic conditions, analogous to thiane derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Store in a dry, ventilated area away from oxidizers. Toxicity risks (neurotoxicity, hepatotoxicity) are inferred from structurally similar methylamino-phenol compounds; monitor airborne concentrations with OSHA-compliant detectors .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Computational studies (DFT, molecular docking) predict regioselectivity. The methylamino group’s electron-donating effect activates the adjacent sulfur atom in the thiane ring, favoring nucleophilic attack at the 4-position. Steric hindrance from the hydroxymethyl group may limit reactivity in bulky electrophiles . Experimental validation involves comparing reaction rates with/without substituents.
Q. What contradictory findings exist regarding the biological activity of this compound, and how can they be resolved?
- Methodology : Discrepancies in antimicrobial assays (e.g., conflicting MIC values) may arise from purity variations (ensure ≥95% purity via HPLC ) or assay conditions (pH, temperature). Reproducibility requires standardized protocols, such as broth microdilution per CLSI guidelines. Metabolomic profiling (LC-MS) can identify degradation products affecting bioactivity .
Q. What environmental impacts are associated with this compound, and how can its ecotoxicity be mitigated?
- Methodology : Assess aquatic toxicity using Daphnia magna or algae growth inhibition tests. The compound’s persistence (logP ~1.5) suggests moderate bioaccumulation risk. Degradation studies (photolysis, hydrolysis) under simulated environmental conditions inform wastewater treatment strategies, such as ozonation or activated carbon adsorption .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?
- Methodology : QSAR models correlate structural features (e.g., substituent electronegativity, ring strain) with target binding (e.g., enzyme inhibition). Molecular dynamics simulations predict membrane permeability (logP, PSA) for CNS-targeted derivatives. In silico toxicity screening (e.g., ProTox-II) prioritizes candidates with reduced hepatotoxicity .
Notes
- Synthesis Optimization : Ethanol as a solvent reduces byproduct formation compared to DMF .
- Contradiction Resolution : Batch-to-batch variability in biological assays underscores the need for rigorous QC (e.g., elemental analysis ).
- Environmental Compliance : Follow REACH guidelines for disposal and reporting, given structural similarities to SVHCs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
